ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate
CAS No.:
Cat. No.: VC14952018
Molecular Formula: C18H19N3O2
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N3O2 |
|---|---|
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate |
| Standard InChI | InChI=1S/C18H19N3O2/c1-4-23-18(22)20-17-16(14-7-5-12(2)6-8-14)19-15-11-13(3)9-10-21(15)17/h5-11H,4H2,1-3H3,(H,20,22) |
| Standard InChI Key | LPVJAOWKUWVJRU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC1=C(N=C2N1C=CC(=C2)C)C3=CC=C(C=C3)C |
Introduction
Ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered significant attention due to its diverse applications in medicinal chemistry, particularly for its potential therapeutic properties. Its unique molecular structure, featuring an ethyl carbamate moiety linked to an imidazo[1,2-a]pyridine ring, contributes to its biological activity and reactivity.
Synthesis
The synthesis of ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate typically involves multicomponent condensation reactions. A common synthetic route includes the reaction of 2-aminopyridines with arylglyoxals. Careful control of reaction conditions, such as temperature and pH, is crucial to achieve high yields. The use of catalysts or specific solvents may enhance the efficiency of the reaction.
Biological Activities and Applications
Ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate exhibits notable biological activities, including potential therapeutic effects in the treatment of neurological disorders and infections. It interacts with biological targets such as γ-aminobutyric acid (GABA) receptors, contributing to its sedative effects. Additionally, research suggests interactions with other molecular pathways relevant to its antibacterial and antifungal activities.
Research Findings and Potential Applications
| Property | Value |
|---|---|
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | Ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate |
| InChI | InChI=1S/C18H19N3O2/c1-4-23-18(22)20-17-16(14-7-5-12(2)6-8-14)19-15-11-13(3)9-10-21(15)17/h5-11H,4H2,1-3H3,(H,20,22) |
| InChI Key | LPVJAOWKUWVJRU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC1=C(N=C2N1C=CC(=C2)C)C3=CC=C(C=C3)C |
Ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate has numerous applications across different fields, particularly in medicinal chemistry and pharmacology. Its interaction with GABA receptors highlights its potential as a sedative agent, while its antibacterial and antifungal properties suggest broader therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume